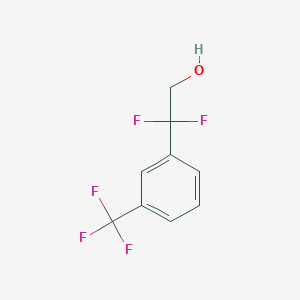

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H7F5O. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated alcohol. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to metabolic degradation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with difluoromethyl magnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of fluorinated compounds.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert it into the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetone or 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid.

Reduction: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethane.

Substitution: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethyl halides.

Applications De Recherche Scientifique

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its metabolic stability.

Medicine: Explored for its potential as a precursor in the synthesis of drugs that require fluorinated moieties for enhanced bioavailability and efficacy.

Industry: Utilized in the production of specialty chemicals and materials that benefit from the unique properties imparted by fluorine atoms.

Mécanisme D'action

The mechanism of action of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with various molecular targets, depending on its application. In biological systems, the presence of fluorine atoms can enhance the compound’s ability to interact with specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary, but the compound’s high electronegativity and lipophilicity play crucial roles in its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethanol: Another fluorinated alcohol with similar properties but lacks the trifluoromethyl group on the phenyl ring.

2,2,2-Trifluoroacetophenone: A related compound where the hydroxyl group is replaced by a carbonyl group.

3-Trifluoromethylbenzyl alcohol: Similar structure but without the difluoro substitution on the ethan-1-ol moiety.

Uniqueness

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol (CAS No. 1781643-18-2) is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7F5O

- Molecular Weight : 226.14 g/mol

- Boiling Point : Not specified

- InChI Key : Not provided in detail

The compound features a difluorinated ethyl group and a trifluoromethyl-substituted phenyl ring, which may contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of fluconazole with trifluoromethyl groups have shown enhanced efficacy against various fungal pathogens, suggesting that this compound could possess similar properties. In particular, the presence of fluorine atoms can increase the lipophilicity and membrane permeability of the compound, potentially enhancing its bioactivity against pathogens such as Candida albicans and Aspergillus fumigatus .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in pathogen metabolism or proliferation. For example, similar compounds have been shown to inhibit enzymes critical for cell wall synthesis in fungi .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on fluconazole analogs demonstrated that compounds with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) against C. albicans, suggesting that this compound may also show potent antifungal activity .

- In Vivo Efficacy : In animal models, fluconazole derivatives with similar structures have been shown to improve survival rates in infected mice when administered at specific doses (e.g., 50 mg/kg). This indicates potential therapeutic applications for this compound in treating fungal infections .

Toxicity and Safety Profile

Preliminary assessments suggest that while fluorinated compounds can exhibit enhanced biological activity, they may also pose toxicity risks at elevated doses. Toxicological studies on related compounds indicate that careful dose management is essential to minimize adverse effects .

Synthesis Approaches

The synthesis of this compound can be achieved through various chemical methods involving the introduction of fluorine substituents onto aromatic rings. Common strategies include:

- Electrophilic Aromatic Substitution : Utilizing fluorinating agents to introduce trifluoromethyl groups onto phenolic precursors.

| Synthesis Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Introduction of trifluoromethyl groups onto aromatic rings using electrophilic reagents. |

| Nucleophilic Substitution | Reaction involving nucleophiles to replace hydrogen atoms with fluorine or hydroxyl groups. |

Propriétés

IUPAC Name |

2,2-difluoro-2-[3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c10-8(11,5-15)6-2-1-3-7(4-6)9(12,13)14/h1-4,15H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRVNYKALIULKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.